molecular formula C20H13ClINO2 B11178574 N-(2-benzoyl-4-chlorophenyl)-2-iodobenzamide

N-(2-benzoyl-4-chlorophenyl)-2-iodobenzamide

Cat. No.: B11178574
M. Wt: 461.7 g/mol
InChI Key: YUCWOAVWHASJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-chlorophenyl)-2-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoyl group, a chlorophenyl group, and an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-iodobenzamide typically involves the reaction of 2-iodobenzoic acid with 2-amino-5-chlorobenzophenone. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzoyl and chlorophenyl groups can participate in oxidation and reduction reactions, respectively.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organolithium reagents. Conditions typically involve polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as potassium permanganate, sodium borohydride, and lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in organic solvents such as tetrahydrofuran or toluene.

Major Products Formed

    Substitution Reactions: Products include azido, cyano, and alkyl derivatives.

    Oxidation and Reduction: Products include hydroxylated and reduced forms of the compound.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-2-iodobenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

    Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl and chlorophenyl groups facilitate binding to the active sites of these targets, while the iodinated benzamide moiety enhances the compound’s reactivity and selectivity. The compound can modulate the activity of enzymes involved in key biochemical pathways, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where iodinated derivatives are preferred, such as in radiolabeling and imaging studies.

Properties

Molecular Formula

C20H13ClINO2

Molecular Weight

461.7 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-iodobenzamide

InChI

InChI=1S/C20H13ClINO2/c21-14-10-11-18(23-20(25)15-8-4-5-9-17(15)22)16(12-14)19(24)13-6-2-1-3-7-13/h1-12H,(H,23,25)

InChI Key

YUCWOAVWHASJMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CC=C3I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.